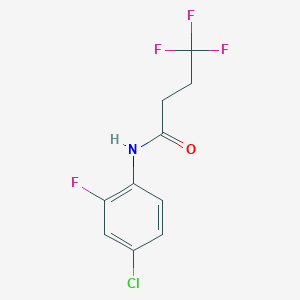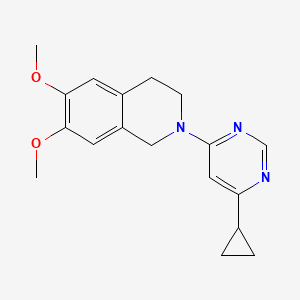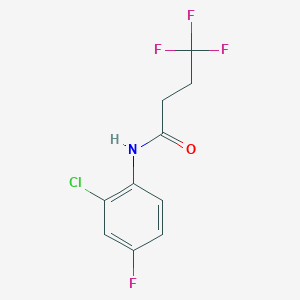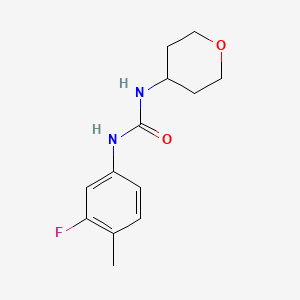
N-(4-chloro-2-fluorophenyl)-4,4,4-trifluorobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-fluorophenyl)-4,4,4-trifluorobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-chloro-2-fluorophenyl group attached to a 4,4,4-trifluorobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-4,4,4-trifluorobutanamide typically involves the reaction of 4-chloro-2-fluoroaniline with 4,4,4-trifluorobutyryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-4,4,4-trifluorobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydride, potassium carbonate, or other strong bases in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Derivatives with different substituents on the phenyl ring.
Reduction: Corresponding amine derivatives.
Oxidation: Quinones or other oxidized phenyl derivatives.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-4,4,4-trifluorobutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-4,4,4-trifluorobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)acetamide
- N-(4-chloro-2-fluorophenyl)propionamide
- N-(4-chloro-2-fluorophenyl)butyramide
Uniqueness
N-(4-chloro-2-fluorophenyl)-4,4,4-trifluorobutanamide is unique due to the presence of the trifluorobutanamide moiety, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications compared to its analogs.
Properties
Molecular Formula |
C10H8ClF4NO |
|---|---|
Molecular Weight |
269.62 g/mol |
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4,4,4-trifluorobutanamide |
InChI |
InChI=1S/C10H8ClF4NO/c11-6-1-2-8(7(12)5-6)16-9(17)3-4-10(13,14)15/h1-2,5H,3-4H2,(H,16,17) |
InChI Key |
QLCGQXFNCYKXNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NC(=O)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{1-[(2,4-Difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B12238954.png)


![1-(Cyclopropanesulfonyl)-4-{pyrido[3,4-d]pyrimidin-4-yl}-1,4-diazepane](/img/structure/B12238979.png)

![2-[4-(3-Methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12238987.png)

![4-methoxy-2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12238989.png)
![4-Ethyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12238991.png)
![2,4,5-trimethyl-6-{[1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B12238994.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12239001.png)

![2-[4-(3-methoxyphenyl)piperazin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12239016.png)
